Structural Uniqueness: Tetrahydrofuran-3-yl Substitution on the Pyrazole Core
The target compound's defining structural feature is the tetrahydrofuran-3-yl (THF) group on the pyrazole nitrogen. This distinguishes it from the vast majority of commercially available or literature-reported pyrazolyl urea analogs, which typically feature simpler alkyl (methyl, ethyl) or aryl (phenyl, benzyl) N-substituents [1]. While direct activity data for this specific compound is not publicly available, related patent literature emphasizes that such heterocyclic substitutions are key for modulating potency, selectivity, and pharmacokinetic properties in kinase inhibition programs [2].
| Evidence Dimension | Pyrazole N-substituent topology |
|---|---|
| Target Compound Data | 1-(tetrahydrofuran-3-yl) group |
| Comparator Or Baseline | Common substituents include methyl, phenyl, or benzyl groups (e.g., in compounds FN1-FN13 from [1]) |
| Quantified Difference | Qualitative differentiation based on steric bulk, hydrogen-bonding potential (ether oxygen), and conformational flexibility introduced by the saturated heterocycle, which is distinct from rigid or lipophilic analogs. |
| Conditions | Structural comparison of published chemical libraries and patents |
Why This Matters
For a procurement decision, this unique functional group implies a distinct biological profile, which is often the goal in probe discovery where selectivity against a closely related target is a key project milestone.
- [1] Ruan, B.-F., Lin, M.-X., Shao, Q., et al. ‘Modification, Biological Evaluation and SAR Studies of Novel 1H-Pyrazol Derivatives Containing N,N′-Disubstituted Urea Moiety as Potential Anti-melanoma Agents.’ Chemistry & Biodiversity, 2018, 15(6), e1700504. View Source
- [2] Bayer Healthcare LLC. ‘Substituted Pyrazolyl Urea Derivatives Useful in the Treatment of Cancer.’ U.S. Patent 8,207,166, issued June 26, 2012. View Source
